Olgotrelvir Sodium

CAS No.: 2763596-72-9

Cat. No.: VC16607021

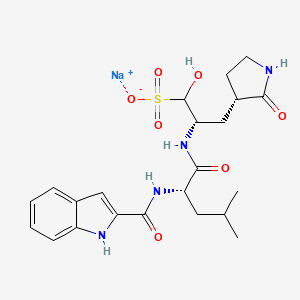

Molecular Formula: C22H29N4NaO7S

Molecular Weight: 516.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2763596-72-9 |

|---|---|

| Molecular Formula | C22H29N4NaO7S |

| Molecular Weight | 516.5 g/mol |

| IUPAC Name | sodium;(2S)-1-hydroxy-2-[[(2S)-2-(1H-indole-2-carbonylamino)-4-methylpentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonate |

| Standard InChI | InChI=1S/C22H30N4O7S.Na/c1-12(2)9-16(25-21(29)17-10-13-5-3-4-6-15(13)24-17)20(28)26-18(22(30)34(31,32)33)11-14-7-8-23-19(14)27;/h3-6,10,12,14,16,18,22,24,30H,7-9,11H2,1-2H3,(H,23,27)(H,25,29)(H,26,28)(H,31,32,33);/q;+1/p-1/t14-,16-,18-,22?;/m0./s1 |

| Standard InChI Key | WEMYKLGDWNXOBX-MMUJOADSSA-M |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)C2=CC3=CC=CC=C3N2.[Na+] |

| Canonical SMILES | CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)C2=CC3=CC=CC=C3N2.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Olgotrelvir Sodium, systematically named as sodium (2S)-2-((S)-2-(1H-indole-2-carboxamido)-4-methylpentanamido)-1-hydroxy-3-((S)-2-oxopyrrolidin-3-yl) propane-1-sulfonate, possesses the molecular formula C₂₂H₂₉N₄NaO₇S and a molecular weight of 516.5 g/mol . Its chemical structure integrates a pyrrolidine sulfonic acid backbone modified with indole carbonyl and methylpentanamide groups, optimized for target binding and oral bioavailability. The sodium counterion enhances solubility, critical for gastrointestinal absorption.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 2763596-72-9 |

| UNII | P6R34G4NQQ |

| KEGG ID | D12778 |

| NCI Thesaurus Code | C203105 |

| Synonyms | Olgotrelvir (sodium); STI-1558 |

Structural Optimization for Antiviral Activity

The compound’s 3D conformation features a ketoamide warhead that covalently binds the SARS-CoV-2 main protease (Mpro) catalytic cysteine (Cys145), while its indole-carboxamide moiety occupies the S1 substrate-binding pocket . X-ray crystallography studies reveal that the sodium sulfonate group stabilizes the compound’s interaction with protease surface residues, contributing to a dissociation constant (Kd) of <1 nM in enzymatic assays . Unlike first-generation Mpro inhibitors requiring pharmacokinetic boosters, Olgotrelvir’s plasma half-life of 8–12 hours enables twice-daily dosing without ritonavir coadministration .

Mechanism of Action and Antiviral Efficacy

Targeting Viral Polyprotein Processing

Olgotrelvir inhibits the SARS-CoV-2 Mpro (3CLpro), a chymotrypsin-like cysteine protease essential for cleaving viral polyproteins into functional nonstructural proteins. By alkylating the catalytic dyad (Cys145-His41), it prevents maturation of replication-transcription complexes, arresting viral RNA synthesis . In vitro studies demonstrate 50% effective concentrations (EC₅₀) of 35 nM against ancestral Wuhan-Hu-1 strains and 42 nM against Omicron BA.5 variants, maintaining potency across VoCs .

Preclinical Pharmacodynamic Profile

Animal models infected with SARS-CoV-2 MA10 showed complete survival (100% vs. 0% placebo) when treated with Olgotrelvir at 40 mg/kg BID. Lung viral titers decreased by 2.1 log₁₀ TCID₅₀/g within 48 hours, with histopathology revealing rapid respiratory epithelial regeneration compared to delayed recovery in nirmatrelvir-treated cohorts . These findings suggest superior tissue penetration and sustained target engagement.

Clinical Development and Trial Outcomes

Phase 3 Trial Design

The multicenter, double-blind, placebo-controlled study (NCT05242042) enrolled 1,212 symptomatic COVID-19 patients (98.7% vaccinated/previously infected) across China from February–June 2023 . Participants received 600 mg Olgotrelvir Sodium or placebo twice daily for 5 days, with follow-up through Day 28.

Table 2: Demographic Characteristics

| Parameter | Olgotrelvir (n=606) | Placebo (n=606) |

|---|---|---|

| Median Age (years) | 45 | 44 |

| High-Risk Comorbidities | 38% | 36% |

| Baseline Viral Load (log₁₀ copies/mL) | 6.2 | 6.1 |

Efficacy Endpoints

The primary endpoint of median time to sustained symptom resolution improved significantly (8.6 vs. 11.0 days; HR 1.29, p=0.0001), with subgroup analyses showing consistent benefit across age, comorbidity status, and variant types . Key secondary endpoints included:

-

Viral Kinetics: Day 4 RNA reduction of -0.80 log₁₀ vs. placebo (p<0.0001)

-

Hospitalization: 0.3% (2/606) vs. 1.5% (9/606); RR 0.22 (95% CI 0.05–0.98)

-

Post-Acute Sequelae: 4.1% vs. 8.7% at Day 28 (p=0.002)

Table 3: Efficacy Outcomes by Risk Category

| Outcome | High-Risk Group | Standard-Risk Group |

|---|---|---|

| Symptom Resolution | 7.6 vs. 9.9 days (HR 1.36) | 8.9 vs. 11.2 days (HR 1.27) |

| Viral Load Reduction | -1.10 vs. -0.30 log₁₀ | -0.75 vs. +0.05 log₁₀ |

Regulatory Status and Future Directions

NDA Submission and Review

Sorrento Therapeutics initiated rolling submission to China’s NMPA in Q3 2023, seeking accelerated approval under Breakthrough Therapy designation . Parallel discussions with the FDA and EMA focus on bridging studies to extrapolate Chinese trial data to global populations.

Investigational Applications

Ongoing studies explore Olgotrelvir’s potential in:

-

Post-Exposure Prophylaxis: Phase 2 trial (NCT05552639) in household contacts

-

Long COVID Prevention: Retrospective analysis of Phase 3 participants

-

Pan-Coronavirus Activity: In vitro testing against MERS-CoV and HCoV-OC43

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume